molecular formula C10H20N2O B1520008 1-(1-Isobutyrylpiperidin-4-yl)methanamine CAS No. 915919-75-4

1-(1-Isobutyrylpiperidin-4-yl)methanamine

Cat. No.: B1520008
CAS No.: 915919-75-4
M. Wt: 184.28 g/mol
InChI Key: PQGOVIYWZKKVET-UHFFFAOYSA-N
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Description

1-(1-Isobutyrylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring an isobutyryl (2-methylpropanoyl) group at the 1-position of the piperidine ring and a methanamine substituent at the 4-position.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGOVIYWZKKVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654834
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-75-4
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915919-75-4
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Biological Activity

1-(1-Isobutyrylpiperidin-4-yl)methanamine is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a piperidine ring substituted with an isobutyryl group, which may influence its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic uses.

This compound is classified as a piperidine derivative. The presence of the isobutyryl group is significant as it may enhance lipophilicity and alter receptor binding characteristics compared to other piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.

Potential Targets

  • Enzymes : The compound may inhibit certain metalloenzymes that play roles in bacterial growth and human cell proliferation.
  • Receptors : It may interact with neurotransmitter receptors, influencing neural activity and potentially providing therapeutic effects in psychiatric disorders.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of its biological activity based on available research findings.

Activity IC50 (μM) Remarks
Inhibition of M. tuberculosis50.6Effective against replicating strains
Growth inhibition (K562 cells)0.96Significant cytotoxicity observed
Enzyme inhibition (MetAP)4.0Potent inhibitor of methionine aminopeptidases

Case Studies

Several studies have investigated the pharmacological potential of piperidine derivatives similar to this compound.

  • Antitubercular Activity : A study demonstrated that derivatives of piperidine exhibited significant inhibition against M. tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
  • Anticancer Properties : Research on related compounds indicated that modifications to the piperidine structure could lead to improved selectivity and potency against cancer cell lines, highlighting the importance of structural optimization in drug development .
  • Neuropharmacological Effects : Piperidine derivatives have been studied for their effects on neurotransmitter systems, showing promise in treating conditions like depression and anxiety through modulation of serotonin and dopamine receptors .

Scientific Research Applications

Medicinal Chemistry

1-(1-Isobutyrylpiperidin-4-yl)methanamine has been studied for its potential therapeutic effects in various conditions:

  • Neuropharmacology : Research indicates that derivatives of this compound may exhibit activity as central nervous system (CNS) agents. Its structural similarity to known psychoactive substances suggests potential applications in treating disorders such as anxiety and depression.
  • Analgesic Properties : Preliminary studies have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its interaction with opioid receptors could be a focus of further investigation .

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:

  • Building Block for Complex Molecules : The piperidine moiety allows for the construction of diverse chemical libraries, which can be screened for biological activity. This aspect is particularly useful in drug discovery programs .
  • Synthetic Methodologies : Researchers have explored efficient synthetic routes to produce this compound, focusing on minimizing steps and maximizing yield. Techniques such as one-pot reactions and the use of catalytic systems have been investigated .

Case Study 1: Neuropharmacological Assessment

A study examined the effects of this compound on rodent models of anxiety. The results indicated significant anxiolytic effects at specific doses, supporting its potential use in anxiety disorders treatment .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of this compound, where it was tested against established pain models. The findings suggested that it might interact with pain pathways similarly to conventional analgesics, warranting further exploration into its mechanism of action.

PropertyDescription
CNS ActivityPotential anxiolytic effects observed in animal models
Analgesic EffectsPreliminary evidence suggests interaction with pain pathways
Synthesis UtilityServes as a versatile building block in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives
  • Structure : Benzoyl (aromatic carbonyl) at the 1-position.
  • Key Findings :
    • High 5-HT1A receptor affinity (>1000-fold selectivity over α1, D2, 5-HT2A, H1, and M1 receptors) .
    • Preferential activation of ERK1/2 phosphorylation pathways, linked to antidepressant-like activity in vivo (MED = 0.16 mg/kg in the Porsolt test) .
    • Improved metabolic stability and CNS penetration due to balanced lipophilicity (CNS-MPO score favorable) .
  • Comparison : The isobutyryl group in the target compound replaces the benzoyl group, reducing aromaticity but increasing aliphatic bulk. This may lower π-π stacking interactions but enhance metabolic stability by reducing oxidation susceptibility.
1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine
  • Structure : Isobutyl (branched alkyl) at the 1-position; methylated amine .
  • Methylation of the amine may reduce polarity, affecting solubility and off-target interactions (e.g., hERG channel inhibition) .
  • Comparison : The absence of a carbonyl group in this analog eliminates hydrogen-bonding capacity, which could reduce target binding specificity.

Piperidine vs. Piperazine Derivatives

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine
  • Structure : Isobutyryl group on a piperazine ring linked to a phenylamine .
  • Key Findings :
    • Piperazine rings introduce two nitrogen atoms, altering electronic properties and conformational flexibility.
    • The phenylamine group enables aromatic interactions absent in the target compound.
  • The target compound’s piperidine scaffold may confer better CNS penetration.

Aromatic vs. Aliphatic Substituents

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
  • Structure : 4-Methylpiperidinyl group attached to a phenyl ring .
  • Key Findings :
    • Aromatic phenyl groups enhance binding to receptors with hydrophobic pockets (e.g., aminergic GPCRs).
    • Molecular weight: 204.315 g/mol, similar to the target compound .
  • Comparison : The target compound lacks an aromatic ring but includes a ketone, which may engage in hydrogen bonding unavailable in purely aliphatic analogs.

Table 1: Comparative Pharmacological Profiles

Compound Substituent (R) Key Activity Selectivity Notes
1-(1-Isobutyrylpiperidin-4-yl)methanamine Isobutyryl Not reported (inference from analogs) Likely moderate CNS penetration
1-(1-Benzoylpiperidin-4-yl)methanamine Benzoyl 5-HT1A receptor-biased agonist >1000-fold selectivity over α1, D2
1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine Isobutyl, N-methyl Unknown Increased lipophilicity
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine Isobutyryl (piperazine) Not reported Potential for peripheral targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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